molecular formula C4H8Cl2 B1580518 1,2-Dichlorobutane CAS No. 616-21-7

1,2-Dichlorobutane

Cat. No.: B1580518
CAS No.: 616-21-7
M. Wt: 127.01 g/mol
InChI Key: PQBOTZNYFQWRHU-UHFFFAOYSA-N
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Description

1,2-Dichlorobutane is an organic compound with the molecular formula C4H8Cl2. It is one of the several isomers of dichlorobutane, characterized by the presence of two chlorine atoms attached to adjacent carbon atoms in a butane chain. This compound is a colorless liquid with a relatively low boiling point and is used in various chemical processes and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2-Dichlorobutane can be synthesized through the halogenation of butane. One common method involves the chlorination of 1-chlorobutane using sulfuryl chloride (SO2Cl2) as a chlorinating agent. The reaction proceeds via a free-radical chain mechanism, initiated by a radical initiator such as 2,2’-azobis[cyclohexanenitrile] (ABCN). The reaction is typically carried out under reflux conditions at temperatures around 80-100°C .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale chlorination reactors where butane is exposed to chlorine gas under controlled conditions. The reaction is carefully monitored to ensure the selective formation of the desired isomer, and the product is purified through distillation and other separation techniques .

Chemical Reactions Analysis

Types of Reactions: 1,2-Dichlorobutane undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

    Elimination: Potassium hydroxide (KOH) in ethanol.

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.

    Reduction: Hydrogen gas (H2) with a palladium catalyst.

Major Products:

    Substitution: Formation of 1,2-butanediol.

    Elimination: Formation of 1-butene and 2-butene.

    Oxidation: Formation of 1,2-butanediol.

    Reduction: Formation of butane.

Scientific Research Applications

1,2-Dichlorobutane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2-dichlorobutane primarily involves its reactivity as a halogenated hydrocarbon. It can act as an alkylating agent, participating in reactions where it transfers its alkyl group to other molecules. This property is exploited in various chemical syntheses and industrial processes. The molecular targets and pathways involved depend on the specific reactions and conditions under which this compound is used .

Comparison with Similar Compounds

  • 1,1-Dichlorobutane
  • 1,3-Dichlorobutane
  • 1,4-Dichlorobutane

Comparison: 1,2-Dichlorobutane is unique among its isomers due to the position of the chlorine atoms on adjacent carbon atoms. This structural difference influences its reactivity and the types of reactions it undergoes. For example, this compound is more prone to elimination reactions compared to 1,1-dichlorobutane, which has both chlorine atoms on the same carbon atom. Similarly, 1,3-dichlorobutane and 1,4-dichlorobutane have different reactivity patterns due to the spacing of the chlorine atoms .

Properties

IUPAC Name

1,2-dichlorobutane
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InChI

InChI=1S/C4H8Cl2/c1-2-4(6)3-5/h4H,2-3H2,1H3
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InChI Key

PQBOTZNYFQWRHU-UHFFFAOYSA-N
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Canonical SMILES

CCC(CCl)Cl
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Molecular Formula

C4H8Cl2
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DSSTOX Substance ID

DTXSID8027244
Record name 1,2-Dichlorobutane
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Molecular Weight

127.01 g/mol
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Physical Description

Colorless liquid; [MSDSonline]
Record name 1,2-Dichlorobutane
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Boiling Point

124.1 °C
Record name 1,2-DICHLOROBUTANE
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Solubility

Insoluble in water; soluble in ether, chloroform and carbon tetrachloride.
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Density

1.1116 @ 25 °C/4 °C
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Vapor Density

4.38 (AIR= 1)
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Vapor Pressure

20.9 [mmHg], 20.9 mm Hg @ 25 °C
Record name 1,2-Dichlorobutane
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CAS No.

616-21-7
Record name 1,2-Dichlorobutane
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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